1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit interesting chemical and biological properties, making them valuable in different scientific fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyrrole and pyrazole derivatives has been reported using one-pot multi-component reactions, which are efficient and can be catalyzed by various substances. For instance, a penta-substituted pyrrole derivative was synthesized using a natural hydroxyapatite catalyzed reaction, indicating the potential for environmentally friendly synthesis methods . Similarly, pyrazole derivatives have been synthesized regiospecifically, although the identification of the correct regioisomer required single-crystal X-ray analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, which often show high correlation with experimental data . Additionally, the molecular structure can influence the formation of hydrogen-bonded dimers and chains, as well as π-π stacking interactions, which are important for the solid-state properties of these compounds .
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, including one-pot, multi-component reactions and sequential combinations of reactions under specific conditions such as microwave-assisted processes . These reactions often involve the formation of multiple bonds and rings, indicating a high degree of complexity and the potential for generating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, suggesting applications in corrosion inhibition . Quantum mechanical and spectroscopic investigations provide insights into the electronic, vibrational, and structural properties of these compounds, which are crucial for understanding their reactivity and interactions with other molecules . Furthermore, some derivatives exhibit significant biological activities, such as dual topoisomerase I and II inhibitory activities, and strong antiproliferative activity against cancer cell lines, highlighting their potential as therapeutic agents .
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-2-5-9-25(18)34-17-22(32)16-31-24-8-4-3-7-23(24)29-27(31)19-14-26(33)30(15-19)21-12-10-20(28)11-13-21/h2-13,19,22,32H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINTYJIGXEXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.